molecular formula C19H29NO2 B11819642 Rel-(1R,2S,3S,5S)-2-((dimethylamino)methyl)-3-(3-methoxy-5-methylphenyl)bicyclo[3.2.1]octan-3-OL

Rel-(1R,2S,3S,5S)-2-((dimethylamino)methyl)-3-(3-methoxy-5-methylphenyl)bicyclo[3.2.1]octan-3-OL

Cat. No.: B11819642
M. Wt: 303.4 g/mol
InChI Key: DBZDSSMXWOFIJX-QXGSTGNESA-N
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Description

Rel-(1R,2S,3S,5S)-2-((dimethylamino)methyl)-3-(3-methoxy-5-methylphenyl)bicyclo[3.2.1]octan-3-OL is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and synthetic organic chemistry. This compound features a bicyclic octane structure with multiple functional groups, including a dimethylamino group and a methoxy-substituted phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,2S,3S,5S)-2-((dimethylamino)methyl)-3-(3-methoxy-5-methylphenyl)bicyclo[3.2.1]octan-3-OL typically involves multiple steps, including the formation of the bicyclic core, functional group modifications, and stereoselective reactions to achieve the desired configuration. Common synthetic routes may include:

    Cyclization Reactions: Formation of the bicyclic core through intramolecular cyclization.

    Functional Group Introduction: Introduction of the dimethylamino and methoxy groups through nucleophilic substitution or other suitable reactions.

    Stereoselective Reactions: Use of chiral catalysts or reagents to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,2S,3S,5S)-2-((dimethylamino)methyl)-3-(3-methoxy-5-methylphenyl)bicyclo[3.2.1]octan-3-OL can undergo various chemical reactions, including:

    Oxidation: Conversion of alcohol groups to ketones or aldehydes.

    Reduction: Reduction of ketones or aldehydes to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions at the aromatic ring or other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group may yield a ketone, while substitution reactions may introduce new functional groups at the aromatic ring.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, this compound can serve as a building block for more complex molecules or as a chiral auxiliary in stereoselective synthesis.

Biology

Medicine

In medicinal chemistry, this compound may be investigated for its pharmacological properties, such as binding affinity to specific receptors or enzymes.

Industry

Industrial applications could include its use as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action of Rel-(1R,2S,3S,5S)-2-((dimethylamino)methyl)-3-(3-methoxy-5-methylphenyl)bicyclo[3.2.1]octan-3-OL would depend on its specific interactions with molecular targets. This may involve binding to receptors, inhibition of enzymes, or modulation of signaling pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Bicyclic Amines: Compounds with similar bicyclic structures and amine functional groups.

    Methoxy-Substituted Phenyl Compounds: Compounds with methoxy groups on aromatic rings.

Uniqueness

The uniqueness of Rel-(1R,2S,3S,5S)-2-((dimethylamino)methyl)-3-(3-methoxy-5-methylphenyl)bicyclo[3.2.1]octan-3-OL lies in its specific stereochemistry, functional group arrangement, and potential biological activity. These features may confer unique properties compared to other similar compounds.

Properties

Molecular Formula

C19H29NO2

Molecular Weight

303.4 g/mol

IUPAC Name

(1R,2R,3R,5S)-2-[(dimethylamino)methyl]-3-(3-methoxy-5-methylphenyl)bicyclo[3.2.1]octan-3-ol

InChI

InChI=1S/C19H29NO2/c1-13-7-16(10-17(8-13)22-4)19(21)11-14-5-6-15(9-14)18(19)12-20(2)3/h7-8,10,14-15,18,21H,5-6,9,11-12H2,1-4H3/t14-,15+,18-,19-/m0/s1

InChI Key

DBZDSSMXWOFIJX-QXGSTGNESA-N

Isomeric SMILES

CC1=CC(=CC(=C1)OC)[C@]2(C[C@H]3CC[C@H](C3)[C@@H]2CN(C)C)O

Canonical SMILES

CC1=CC(=CC(=C1)OC)C2(CC3CCC(C3)C2CN(C)C)O

Origin of Product

United States

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